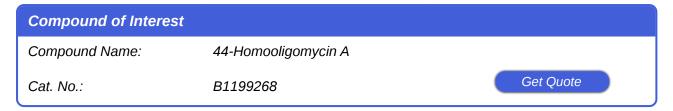


Application Notes and Protocols: Isolating 44-Homooligomycin A from Streptomyces Culture Broth

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For Researchers, Scientists, and Drug Development Professionals

Introduction

44-Homooligomycin A is a macrolide antibiotic with potent antitumor properties.[1] It belongs to the oligomycin family of compounds, which are known to inhibit mitochondrial F1F0-ATPase. This application note provides a detailed protocol for the isolation and purification of **44-Homooligomycin A** from the culture broth of Streptomyces species, such as Streptomyces bottropensis or Streptomyces ostreogriseus.[1][2][3][4] The methodology described herein is based on established procedures for related compounds and is intended to guide researchers in obtaining high-purity **44-Homooligomycin A** for further biological and pharmacological studies.

Materials and Methods Producing Organism and Fermentation

The producing organism, a strain of Streptomyces, is cultivated to produce **44- Homooligomycin A**. The following protocol is adapted from the cultivation of Streptomyces ostreogriseus.[3]

1. Seed Culture Preparation:



- Inoculate a slant culture of the Streptomyces strain into a 500 mL baffled flask containing 100 mL of SP medium.
- SP Medium Composition: 2% soluble starch, 1% glucose, 2.5% soybean meal, 0.1% beef extract, 0.4% yeast extract, 0.2% NaCl, 0.2% CaCO3, and 0.005% K2HPO4, with the pH adjusted to 7.2.[3]
- Incubate the flask on a rotary shaker at 28°C for 3 days.[3]
- 2. Production Fermentation:
- Transfer the seed culture (e.g., 5 liters) to a 300-liter fermentor containing 150 liters of SP medium.[3]
- Cultivate for 3 days at 28°C with an agitation of 300 rpm and aeration of 110 liters/min.[3]

Extraction and Initial Purification

Following fermentation, the mycelial cake is harvested and extracted to isolate the crude compound mixture.

- 1. Mycelial Cake Extraction:
- Separate the mycelial cake from the fermentation broth by centrifugation or filtration.
- Extract the mycelial cake (e.g., 8.2 kg) with acetone.[3]
- Concentrate the acetone extract in vacuo.[3]
- 2. Solvent Partitioning:
- Partition the concentrated acetone extract between ethyl acetate and water.
- Collect the ethyl acetate soluble fraction, which contains the crude homooligomycins.
- Evaporate the ethyl acetate to yield a brownish oily residue (e.g., 35 g).[3]

Chromatographic Purification



A multi-step chromatographic process is employed to purify **44-Homooligomycin A** from the crude extract.

- 1. Size-Exclusion Chromatography:
- Apply the oily residue onto a Sephadex LH-20 column.
- Elute with methanol.[3]
- Combine the active fractions and concentrate to yield a yellow oily material (e.g., 22 g).[3]
- 2. Medium-Pressure Liquid Chromatography (MPLC):
- Subject the yellow oil to MPLC on an RP-18 column (e.g., 26 x 460 mm).[3]
- Elute with a mobile phase of 75% methanol in water at a flow rate of 23 mL/min.[3]
- Monitor the elution using a UV detector at 220 nm.[3]
- 3. High-Performance Liquid Chromatography (HPLC):
- Further purify the fractions containing 44-Homooligomycin A by HPLC on an ODS column (e.g., 19 x 300 mm).[3]
- Use a mobile phase of 65% methanol in water at a flow rate of 40 mL/min.[3]
- Detect the compound with a UV detector at 232 nm to obtain pure 44-Homooligomycin A.
 [3]

Experimental Workflow



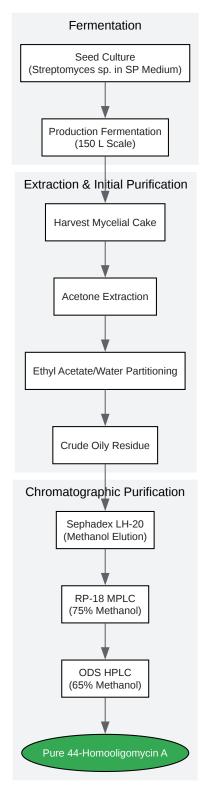


Figure 1. Workflow for the Isolation of 44-Homooligomycin A

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